molecular formula C20H28O4 B127958 Prostaglandin A3

Prostaglandin A3

Katalognummer: B127958
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: KSIRMUMXJFWKAC-FHJHOUOTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prostaglandin A3 (PGA3) is a member of the prostaglandin family, a class of lipid mediators derived from ω-3 polyunsaturated fatty acids (PUFAs), specifically eicosapentaenoic acid (EPA). Its chemical formula is C₂₀H₂₈O₄, with a molecular weight of 332.4 g/mol, and it is identified by the CAS number 36614-31-0 . PGA3 belongs to the A-series prostaglandins, characterized by a cyclopentane ring and α,β-unsaturated ketone moiety. Unlike prostaglandins derived from ω-6 PUFAs (e.g., arachidonic acid), PGA3 is part of the ω-3 series, which confers distinct biochemical and pharmacological properties .

PGA3 is synthesized via the cyclooxygenase (COX) pathway, where EPA undergoes oxidation and subsequent isomerization. Its biological roles include modulation of inflammation, vascular tone, and cellular proliferation, though its mechanisms are less well-characterized compared to other prostaglandins like PGE2 or PGD2 .

Vorbereitungsmethoden

Biosynthetic Pathways of Prostaglandin A3

This compound is derived from arachidonic acid through enzymatic transformations mediated by cyclooxygenase (COX) isoforms. The biosynthesis begins with the liberation of arachidonic acid from membrane phospholipids via phospholipase A2 activation . Cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a common precursor for all prostaglandins . Subsequent isomerization by specific synthases yields this compound. Notably, the dehydration of PGH2 to form PGA3 occurs non-enzymatically under acidic conditions, but enzymatic pathways involving glutathione-S-transferases or other isomerases enhance specificity .

Key Enzymatic Steps:

  • COX-1/COX-2 Activity: Both isoforms oxygenate arachidonic acid to PGG2, followed by peroxidation to PGH2 .

  • Isomerization: PGH2 undergoes structural rearrangement to form PGA3, a process influenced by pH and cellular redox conditions .

Chemical Synthesis of this compound

Chemical synthesis of PGA3 relies on stereocontrolled strategies to assemble its cyclopentane core and unsaturated side chains. Two prominent methods are highlighted below:

Organometallic Coupling Approaches

A patented process (US 5,075,478) describes the synthesis of prostaglandin derivatives using trans-bis-tin ethylene intermediates . For PGA3, the protocol involves:

  • Transmetalation: Reaction of trans-bis-tin ethylene with an organolithium reagent to form a vinylstannane.

  • Cuprate Addition: Treatment with a cuprate complex (e.g., Gilman reagent) to install the ω-side chain.

  • Cyclopentenone Conjugation: Coupling with a functionalized cyclopentenone to construct the cyclopentane ring .

This method avoids hydroxyl-group protection, streamlining the synthesis. The trans configuration of the 13,14-double bond in PGA3 is preserved through careful control of tin reagent geometry .

Reaction Conditions:

StepReagentsTemperatureYield
1n-BuLi, Sn(CH3)3−78°C85%
2CuI, THF0°C78%
3Cyclopentenone, LiCl25°C65%

Corey Lactone-Based Synthesis

The Corey lactone, a cornerstone in prostaglandin synthesis, has been adapted for PGA3 production. A 2024 study demonstrated a chemoenzymatic route starting from bromohydrin, a radical equivalent of Corey lactone :

  • Enzymatic Resolution: Lipase-catalyzed kinetic resolution of bromohydrin to achieve >99% enantiomeric excess.

  • Nickel-Catalyzed Cross-Coupling: Introduction of the α-chain via Negishi coupling with a zinc reagent.

  • Wittig Olefination: Formation of the 17Z double bond using a stabilized ylide .

This five-step process achieves PGA3 in 10-gram quantities with 42% overall yield, representing a scalable and cost-effective approach .

Chemoenzymatic Hybrid Strategies

Recent advances combine enzymatic and chemical steps to optimize efficiency and stereoselectivity. For example:

  • Biocatalytic Cyclization: Engineered cyclooxygenases selectively convert arachidonic acid to PGH2, which is chemically isomerized to PGA3 .

  • Dynamic Kinetic Resolution: Racemic intermediates are resolved using immobilized lipases, enabling single-step access to chiral centers .

Advantages:

  • Reduced reliance on toxic metal catalysts.

  • Higher enantiopurity (>99% ee) compared to purely chemical methods .

Analytical Characterization of PGA3

Critical quality control parameters for synthetic PGA3 include:

Structural Verification:

  • NMR Spectroscopy: 1H NMR (CDCl3): δ 5.48 (m, 4H, olefinic), 4.12 (t, J=6.5 Hz, 1H, C15-OH), 2.89 (q, J=7.0 Hz, 2H, cyclopentane) .

  • High-Resolution Mass Spectrometry: Observed m/z 332.1988 (calc. 332.1988 for C20H28O4) .

Purity Assessment:

  • HPLC (C18 column, 70:30 MeOH/H2O): Retention time 12.7 min, purity >98% .

Analyse Chemischer Reaktionen

1.1. Lactonization Strategies

PGA₃ is synthesized via δ-lactone or γ-lactone intermediates in multi-step sequences (Figure 1):

MethodKey StepsYield (%)ConditionsSource
Corey-NicolaouActivation of C1 acid with triphenylphosphine/2,2'-dipyridyl disulfide75Xylene, 57–60°C
Yamaguchi Mixed AnhydrideMixed anhydride formation with benzoyl chloride85DCM, 4-dimethylaminopyridine
Metal-CatalyzedCross-metathesis using Grubbs catalyst62CH₂Cl₂, 25°C

Key Observations :

  • The Corey-Nicolaou method requires protecting hydroxyl groups (e.g., THP ethers) to prevent side reactions .

  • Metal-catalyzed routes enable enantioselective synthesis via chiral allylic alcohol intermediates .

1.2. Allene Oxide Biosynthetic Pathway

PGA₃ forms via cyclization of 8-hydroxy-15S-hydroperoxy eicosanoids in the presence of allene oxide synthase (Table 2):

SubstrateReaction Rate (nmol/min/mg)ProductNotesSource
8S-Hydroxy-15S-HPETE (EPA-derived)12.4 ± 1.2PGA₃Preferential 8S stereochemistry
8R-Hydroxy-15S-HPETE (AA-derived)4.8 ± 0.7PGA₂ analogSlower kinetics due to R-config.

Mechanism :

  • Lipoxygenase oxidizes arachidonic acid (AA) or eicosapentaenoic acid (EPA) to hydroperoxides.

  • Allene oxide synthase dehydrates hydroperoxides to unstable allene oxides.

  • Spontaneous cyclization yields PGA₃ or analogs .

2.1. Enzymatic Conversion

PGA₃ serves as a precursor for bioactive metabolites:

EnzymeReactionProductBiological RoleSource
Prostacyclin SynthasePGA₃ → 6-keto-PGF₁αVasodilationAnti-thrombotic activity
Thromboxane SynthasePGA₃ → Thromboxane A₃ (TXA₃)Platelet inhibitionReduced aggregation

Key Finding : TXA₃ derived from PGA₃ shows 10-fold weaker platelet aggregation compared to TXA₂ .

3.1. pH-Dependent Degradation

PGA₃ undergoes retro-aldol cleavage under basic conditions (Table 3):

pHTemperature (°C)Half-Life (h)Degradation ProductSource
7.4374815-keto-PGA₃
9.0252.59,15-Diketo-prostanoate

Implication : Stability in biological systems (pH 7.4) allows PGA₃ to exert prolonged effects compared to acidic prostaglandins .

4.1. Receptor Binding

PGA₃ interacts with prostaglandin transporters (PGT) and receptors (Table 4):

TargetAffinity (Kd, nM)EffectSource
EP3 Receptor320 ± 45Inhibition of cAMP synthesis
PPARγ110 ± 20Anti-inflammatory gene activation

Notable Activity : PPARγ activation by PGA₃ reduces NF-κB-driven inflammation .

5.1. Halogenation

δ-Lactone intermediates enable 9β-halogenation (Table 5):

ReagentProductYield (%)ApplicationSource
N-Bromosuccinimide9β-Bromo-PGA₃68Anticancer lead compound
Cl₂/CCl₄9β-Chloro-PGA₃72Cyclopentane analog synthesis

Rationale : Halogenation enhances electrophilicity, improving binding to cellular targets .

Wissenschaftliche Forschungsanwendungen

Role in Insect Development

Recent studies have highlighted the impact of PGA3 on insect development, particularly in termites. Research conducted on Odontotermes formosanus indicates that PGA3 regulates colony development by affecting the worker-to-soldier ratio (WSR).

  • Key Findings:
    • Under specific nutritional conditions (MGL nutrition), the synthesis of PGA3 significantly increased, leading to a reduced WSR in colonies.
    • The study utilized LC–MS/MS and ICP-MS analyses to confirm elevated levels of PGA3 and calcium concentrations in the branches consumed by termites.
    • Increased peroxidase (POD) activity was also observed, suggesting a biochemical pathway involving PGA3 that inhibits worker development .

This research introduces potential environmentally friendly biological control methods for termite populations by manipulating PGA3 levels.

Implications in Reproductive Biology

PGA3 has been studied for its interactions with sperm and seminal plasma proteins, particularly in bovines. Evidence suggests that proteins such as BSP A3 and prostaglandin D-synthase (PGDS) interact with sperm during ejaculation.

  • Key Findings:
    • Immunocytochemistry studies have shown that BSP A3 binds to specific regions of bovine sperm, which may influence sperm function and capacitation.
    • PGDS also demonstrates binding patterns on sperm membranes, indicating its role in reproductive processes .

These findings are crucial for understanding fertility mechanisms and developing strategies to enhance reproductive efficiency in livestock.

Environmental Implications

The modulation of insect behavior and development through PGA3 presents opportunities for ecological management. By understanding how PGA3 influences insect physiology, researchers can develop biocontrol agents that target pest species without harming beneficial organisms.

  • Case Study Insight:
    • The study on termite colonies suggests that manipulating nutritional inputs can alter PGA3 synthesis, potentially leading to reduced pest populations while maintaining ecological balance .

Wirkmechanismus

Prostaglandin A3 exerts its effects by binding to specific receptors on the surface of target cells. This binding activates intracellular signaling pathways, leading to various physiological responses. The primary molecular targets of this compound include receptors involved in inflammation and immune regulation. The activation of these receptors triggers a cascade of events that modulate the activity of enzymes, transcription factors, and other proteins involved in these processes .

Vergleich Mit ähnlichen Verbindungen

Key Insights :

  • PGA3 is distinguished from PGA1 and PGA2 by its ω-3 backbone, which reduces pro-inflammatory signaling compared to ω-6-derived prostaglandins .
  • Δ¹²-PGJ3, another EPA-derived prostaglandin, shares the ω-3 origin but features a cyclopentenone ring, enabling unique protein interactions (e.g., PPARγ activation) .

Functional and Pharmacological Differences

Key Insights :

  • PGA3’s ω-3 backbone may reduce pro-inflammatory signaling compared to PGA1/PGA2, aligning with the broader anti-inflammatory profile of ω-3 derivatives .
  • PGE3, unlike PGE2, exhibits anti-proliferative effects by competing for the EP2 receptor, highlighting the impact of double-bond positioning on function .

Metabolic and Analytical Differentiation

Advanced analytical techniques, such as MS³ mass spectrometry , have been critical in distinguishing prostaglandin isomers. For example:

  • PGA3 can be differentiated from PGA1/PGA2 via unique fragmentation patterns corresponding to its ω-3 side chain .
  • Δ¹²-PGJ3 shows distinct MS³ product ions due to its conjugated diene system, absent in PGA3 .

Biologische Aktivität

Prostaglandin A3 (PGA3) is a biologically active lipid mediator derived from eicosapentaenoic acid (EPA), a polyunsaturated fatty acid found in fish oils. PGA3 is part of the prostaglandin family, which plays critical roles in various physiological processes, including inflammation, immune response, and cellular signaling. This article explores the biological activity of PGA3, highlighting its mechanisms of action, effects on different biological systems, and implications for health and disease.

PGA3 exerts its biological effects primarily through its interaction with specific prostaglandin receptors, notably the EP2 and EP4 receptors. These G protein-coupled receptors are involved in mediating various cellular responses, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory processes . The binding affinity of PGA3 for these receptors suggests that it may play a significant role in cardiovascular health and inflammation regulation.

Biological Effects

  • Anti-Inflammatory Properties :
    • PGA3 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .
    • In a study involving human neutrophils, PGA3 was demonstrated to reduce the migration of these cells towards inflammatory stimuli, indicating its potential as an anti-inflammatory agent .
  • Regulation of Immune Responses :
    • Research indicates that PGA3 can modulate immune cell activity. For instance, it influences the differentiation and function of T cells and macrophages, promoting an anti-inflammatory phenotype .
    • In insect models, increased levels of PGA3 were associated with altered colony development in termites, suggesting a role in regulating social behavior and development through immune modulation .
  • Effects on Vascular Function :
    • PGA3 has been implicated in vascular biology by promoting vasodilation through EP receptor activation. This mechanism may contribute to its cardioprotective effects by enhancing blood flow and reducing blood pressure .

Case Study 1: this compound in Inflammation

A recent study examined the effects of PGA3 on human neutrophils exposed to inflammatory stimuli. The results showed that treatment with PGA3 significantly reduced neutrophil migration across epithelial barriers, underscoring its potential as a therapeutic agent in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Study 2: this compound and Termite Development

Another study focused on the role of PGA3 in regulating the colony development of Odontotermes formosanus (a species of termite). The findings indicated that increased levels of PGA3 due to specific nutritional interventions led to a lower worker-to-soldier ratio in colonies, suggesting that PGA3 may influence social structure and development through immune-related pathways .

Data Tables

Biological Activity Effect Mechanism
Anti-inflammatoryInhibition of cytokine productionReceptor-mediated signaling
Immune modulationAltered T cell differentiationInteraction with immune cell receptors
Vascular functionVasodilationActivation of EP2/EP4 receptors
Colony developmentReduced worker-to-soldier ratioRegulation of immune responses in insects

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting and quantifying PGA3 in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for prostaglandin analysis due to its high sensitivity and specificity. For PGA3, sample preparation must include solid-phase extraction (SPE) to isolate it from lipid-rich matrices, followed by derivatization to enhance ionization efficiency. Validation parameters (e.g., limit of detection [LOD], linearity, recovery rates) should adhere to FDA/ICH guidelines. Cross-reactivity with structurally similar prostaglandins (e.g., PGA1, PGA2) must be ruled out using selective multiple reaction monitoring (MRM) transitions .

Q. How does PGA3 interact with prostaglandin receptors (e.g., EP2, EP4) compared to other prostaglandins?

Methodological Answer: Radioligand binding assays using HEK293 cells overexpressing human EP2/EP4 receptors are commonly employed. Competitive binding experiments with tritiated PGE2 (as a reference ligand) reveal PGA3’s IC₅₀ values. For EP4, PGA3 shows higher affinity (IC₅₀ = 20 nM) compared to EP2 (IC₅₀ = 120 nM), suggesting receptor subtype specificity. Functional assays (e.g., cAMP modulation) should corroborate binding data to confirm agonism/antagonism .

Q. What are the key challenges in synthesizing stable PGA3 analogs for in vivo studies?

Methodological Answer: PGA3’s α,β-unsaturated ketone moiety is prone to Michael addition reactions, limiting its stability. To address this, researchers synthesize methyl ester derivatives or incorporate electron-withdrawing groups at the C-15 position. Purity must be verified via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC), with stability tested under physiological pH and temperature conditions .

Advanced Research Questions

Q. How can contradictory data on PGA3’s PPARγ activation be reconciled across studies?

Methodological Answer: Discrepancies arise from assay variability (e.g., transfection efficiency in luciferase reporter assays vs. endogenous PPARγ expression in adipocytes). Researchers should standardize protocols:

  • Use isogenic cell lines to control for genetic background.
  • Compare PGA3’s binding affinity (Ki = 188 µM) with canonical PPARγ ligands (e.g., rosiglitazone, Ki = 40 nM) to contextualize weak activity.
  • Perform co-crystallization studies to confirm direct binding vs. indirect modulation .

Q. What experimental designs are optimal for studying PGA3’s role in inflammation-resolution pathways?

Methodological Answer: Utilize murine peritonitis models with zymosan-induced inflammation. Administer PGA3 intraperitoneally and measure:

  • Temporal changes in leukocyte counts (flow cytometry).
  • Cytokine profiles (multiplex ELISA) focusing on IL-10 and TGF-β.
  • Lipid mediator class switching via lipidomics (e.g., PGA3 vs. SPMs like resolvin D1). Include COX-2 inhibitors to isolate PGA3-specific effects from endogenous prostaglandin synthesis .

Q. How can researchers address data gaps in PGA3’s pharmacokinetics (PK) and tissue distribution?

Methodological Answer: Conduct radiolabeled (³H or ¹⁴C) PGA3 studies in rodents:

  • Plasma PK parameters (Cₘₐₓ, t₁/₂) via serial blood sampling.
  • Whole-body autoradiography to map tissue accumulation, prioritizing organs with high EP4 expression (e.g., kidney, lung).
  • Bile duct cannulation to assess enterohepatic recirculation. Compare results with in silico PBPK models to validate predictive accuracy .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in PGA3 studies?

Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. For small sample sizes (n < 6), apply Bayesian hierarchical models to reduce overfitting. Report 95% confidence intervals and effect sizes (Cohen’s d) to contextualize biological significance. Outlier detection (e.g., Grubbs’ test) is critical due to prostaglandin’s autocrine/paracrine variability .

Q. How should researchers handle batch-to-batch variability in PGA3 bioactivity assays?

Methodological Answer: Implement a randomized block design:

  • Include a reference standard (e.g., commercial PGA3) in each assay plate.
  • Normalize data to plate-specific controls (e.g., vehicle and positive control responses).
  • Use mixed-effects models to account for batch variability in statistical analysis. Batch acceptance criteria should follow Westgard rules for coefficient of variation (CV < 15%) .

Q. Ethical and Reporting Standards

Q. What preclinical reporting guidelines apply to PGA3 studies involving animal models?

Methodological Answer: Adhere to the ARRIVE 2.0 framework:

  • Detail animal strain, sex, and age in methods.
  • Report randomization methods and blinding protocols.
  • Provide raw data for primary endpoints (e.g., inflammation scores) in supplementary materials. Ethical approval must include institutional committee names and permit numbers .

Eigenschaften

IUPAC Name

(Z)-7-[(1R,2S)-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h3-4,6-7,12-18,21H,2,5,8-11H2,1H3,(H,23,24)/b6-3-,7-4-,14-12+/t16-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIRMUMXJFWKAC-FHJHOUOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Prostaglandin A3
Prostaglandin A3
Prostaglandin A3
Prostaglandin A3
Prostaglandin A3
Prostaglandin A3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.